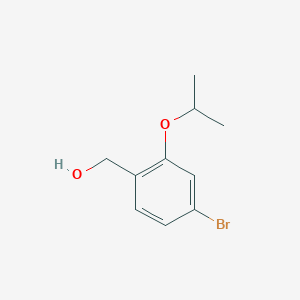

(4-Bromo-2-isopropoxyphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2-propan-2-yloxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-7(2)13-10-5-9(11)4-3-8(10)6-12/h3-5,7,12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTNBELKJSKSRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742669 | |

| Record name | {4-Bromo-2-[(propan-2-yl)oxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099693-56-7 | |

| Record name | {4-Bromo-2-[(propan-2-yl)oxy]phenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Bromo 2 Isopropoxyphenyl Methanol

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For (4-Bromo-2-isopropoxyphenyl)methanol, two primary disconnections are considered: the C-O bond of the isopropoxy ether and the C-C bond of the hydroxymethyl group, which is conceptually simplified to its corresponding aldehyde (a functional group interconversion).

This analysis points to two main types of key precursors: substituted phenols and substituted benzaldehydes.

One retrosynthetic approach involves disconnecting the isopropoxy ether bond. This leads back to a substituted phenol, specifically 4-bromo-2-hydroxybenzyl alcohol, or more practically, 4-bromo-2-hydroxybenzaldehyde. The synthesis would then involve forming the ether via a nucleophilic substitution reaction.

A plausible synthetic route starting from a phenol precursor is outlined below:

Starting Material: 3-Bromophenol.

Formylation: Introduction of an aldehyde group ortho to the hydroxyl group to yield 4-bromo-2-hydroxybenzaldehyde. A patent describes a method involving the reaction of m-bromophenol with triethylamine and magnesium chloride to form a complex, which then reacts with paraformaldehyde google.com.

Etherification: Installation of the isopropoxy group via Williamson ether synthesis.

Reduction: Reduction of the aldehyde to the corresponding benzyl (B1604629) alcohol.

This strategy isolates the installation of the two functional groups (ether and alcohol) into distinct synthetic steps.

The most direct retrosynthetic disconnection is the reduction of the benzyl alcohol to its corresponding aldehyde. This identifies 4-Bromo-2-isopropoxybenzaldehyde as the immediate and key precursor. The synthesis of the target molecule is then simplified to a single reduction step.

The precursor mentioned in the section title, 2-Bromo-5-isopropoxybenzaldehyde, would lead to the isomeric product (2-Bromo-5-isopropoxyphenyl)methanol. Therefore, for the synthesis of the target compound, this compound, the correct benzaldehyde precursor is 4-Bromo-2-isopropoxybenzaldehyde.

The synthesis of this key aldehyde precursor can be achieved by the etherification of 4-bromo-2-hydroxybenzaldehyde, which in turn can be synthesized from simpler materials as described in the previous section.

Direct Synthesis Approaches to this compound

Direct synthesis focuses on the forward reaction pathways from the identified precursors to the final product.

The conversion of the key precursor, 4-Bromo-2-isopropoxybenzaldehyde, to this compound is a standard reduction of an aromatic aldehyde to a primary benzyl alcohol. This transformation is reliably achieved using hydride-based reducing agents. ucalgary.cachemguide.co.uk

Commonly used reagents for this reduction include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent that is compatible with a variety of solvents, including alcohols (e.g., methanol (B129727), ethanol) and water. It efficiently reduces aldehydes and ketones.

Lithium aluminium hydride (LiAlH₄): A much stronger reducing agent that reacts violently with protic solvents like water and alcohols. chemguide.co.uk Reactions are typically carried out in anhydrous ethers like diethyl ether or tetrahydrofuran (THF), followed by an aqueous or acidic workup to protonate the resulting alkoxide. ucalgary.ca

The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde, forming an intermediate alkoxide, which is then protonated during workup to yield the alcohol. ucalgary.ca

| Reducing Agent | Typical Solvent | Reaction Conditions | Selectivity |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (B145695) | 0°C to Room Temperature | Reduces aldehydes and ketones |

| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous Diethyl Ether, THF | 0°C to Room Temperature, followed by workup | Reduces aldehydes, ketones, esters, carboxylic acids |

The installation of the isopropoxy group onto the phenolic precursor, 4-bromo-2-hydroxybenzaldehyde, is typically accomplished via the Williamson ether synthesis . wikipedia.orgmasterorganicchemistry.com This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.com

The process involves two main steps:

Deprotonation of the Phenol: The weakly acidic phenolic hydroxyl group is deprotonated by a suitable base to form a more nucleophilic phenoxide ion. Common bases for this purpose include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH). youtube.com

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks an isopropyl electrophile, such as 2-bromopropane or isopropyl tosylate. The nucleophile displaces the leaving group (e.g., bromide or tosylate) to form the isopropoxy ether linkage. wikipedia.org

Phenols are more acidic than typical alcohols, so relatively mild bases can be used for deprotonation. youtube.com

| Step | Reagents | Purpose |

|---|---|---|

| Deprotonation | Potassium Carbonate (K₂CO₃), Sodium Hydroxide (NaOH) | Formation of the nucleophilic phenoxide |

| Substitution | 2-Bromopropane, Isopropyl Iodide | Provides the isopropyl group and a leaving group for the SN2 reaction |

Optimization of Reaction Conditions for Enhanced Yield and Stereoselectivity

For the synthesis of this compound, which is an achiral molecule, the focus of optimization is on reaction yield and purity rather than stereoselectivity.

For the reduction of 4-Bromo-2-isopropoxybenzaldehyde:

Choice of Reducing Agent: Sodium borohydride is often preferred for its ease of handling, safety, and high chemoselectivity for aldehydes over other potentially reducible functional groups.

Solvent: The choice of solvent can affect reaction rates. Protic solvents like ethanol or methanol are commonly used with NaBH₄.

Temperature: Aldehyde reductions are typically exothermic. Running the reaction at a reduced temperature (e.g., 0 °C) initially and then allowing it to warm to room temperature can help control the reaction rate and minimize side reactions.

Stoichiometry: Using a slight excess of the hydride reagent (e.g., 1.1 to 1.5 equivalents) ensures the complete conversion of the starting aldehyde.

For the Williamson ether synthesis step:

Base: The choice of base is critical. A base that is strong enough to deprotonate the phenol but not so strong as to cause side reactions is ideal. Potassium carbonate is a common and effective choice.

Solvent: A polar aprotic solvent, such as acetone or dimethylformamide (DMF), is often used as it can dissolve the ionic phenoxide intermediate and effectively solvate the cation, leaving the nucleophile more reactive.

Temperature: Gently heating the reaction mixture (e.g., to reflux in acetone) can increase the rate of the SN2 reaction. However, excessively high temperatures should be avoided as they can promote elimination side reactions with the alkyl halide.

Leaving Group: The choice of leaving group on the isopropyl electrophile is important. Iodide is a better leaving group than bromide, so using isopropyl iodide may result in a faster reaction compared to 2-bromopropane.

By carefully controlling these parameters, the synthesis of this compound can be optimized to achieve a high yield of the desired product with high purity.

Catalyst Screening and Ligand Design for Improved Efficiency

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For the conversion of 4-bromo-2-isopropoxybenzaldehyde to this compound, various reducing agents can be employed. While catalytic hydrogenation offers a clean approach, the use of metal hydride reagents is more common on a laboratory scale due to their convenience and high yields masterorganicchemistry.comumass.edulibretexts.orgvedantu.comchemistrysteps.com.

Sodium borohydride (NaBH₄) is a widely used and effective reagent for this transformation due to its selectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions masterorganicchemistry.comumass.eduacs.orgugm.ac.idcdnsciencepub.com. It is considered a chemoselective reducing agent, meaning it will typically not reduce other functional groups that might be present in more complex molecules cdnsciencepub.com.

In the context of this specific synthesis, "catalyst screening" primarily refers to the selection of the most appropriate metal hydride reducing agent. While more complex catalytic systems involving transition metals and ligands are employed for other types of reductions, the direct reduction of an aldehyde like 4-bromo-2-isopropoxybenzaldehyde with sodium borohydride does not necessitate intricate ligand design. The efficiency of the reduction is high, often proceeding to completion under standard conditions.

Below is a table comparing common reducing agents for the conversion of aromatic aldehydes to alcohols:

| Reducing Agent | Typical Solvent(s) | Temperature (°C) | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | 0 - 25 | Selective, easy to handle, cost-effective | Less reactive than LiAlH₄ |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 - 35 | Very powerful reducing agent | Reacts violently with protic solvents, less selective |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol, Ethyl acetate | 25 - 80 | Green (water is the only byproduct) | Requires specialized equipment (hydrogenator), potential for dehalogenation |

For the synthesis of this compound, sodium borohydride represents an optimal choice, balancing reactivity, selectivity, and ease of use.

Solvent Effects and Temperature Control in Synthetic Protocols

The choice of solvent and the control of temperature are crucial parameters in the reduction of 4-bromo-2-isopropoxybenzaldehyde. Protic solvents such as methanol or ethanol are commonly used for sodium borohydride reductions umass.edulibretexts.org. These solvents not only dissolve the aldehyde and the reducing agent but also act as a proton source during the workup phase to yield the final alcohol.

The reaction is typically carried out at a reduced temperature, often starting at 0°C with an ice bath, and then allowing the reaction to warm to room temperature umass.edu. This temperature control is important for managing the exothermicity of the reaction and minimizing potential side reactions.

The following table outlines the influence of different solvents on the reduction of aromatic aldehydes with sodium borohydride:

| Solvent | Relative Rate of Reduction | Comments |

| Methanol | Fast | Commonly used, good solubility for reactants. |

| Ethanol | Moderate | Good alternative to methanol. |

| Isopropanol | Slower | Can be used to moderate reactivity. |

| Water (with base) | Variable | NaBH₄ is stable in basic aqueous solutions. |

Careful monitoring of the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

Isolation and Purification Techniques for High Purity this compound

Once the reduction of 4-bromo-2-isopropoxybenzaldehyde is complete, a series of workup and purification steps are necessary to isolate the desired this compound in high purity.

The typical isolation procedure involves quenching the reaction with water or a dilute acid to neutralize any remaining reducing agent and to protonate the intermediate alkoxide. The product is then extracted from the aqueous layer using an organic solvent such as ethyl acetate or dichloromethane. The organic extracts are combined, washed with brine to remove residual water, dried over an anhydrous salt like sodium sulfate or magnesium sulfate, and then the solvent is removed under reduced pressure to yield the crude product.

For achieving high purity, column chromatography is the most common purification technique for this type of compound rsc.org. A silica gel stationary phase is typically used with a solvent system (eluent) of varying polarity, such as a mixture of hexanes and ethyl acetate. The polarity of the eluent is optimized to achieve good separation of the desired alcohol from any unreacted aldehyde or other impurities.

The purity of the final product can be assessed by various analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) synhet.com.

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles is of increasing importance in modern organic synthesis. These principles aim to reduce the environmental impact of chemical processes.

Development of Environmentally Benign Reagents and Solvents

In the context of synthesizing this compound, several green chemistry aspects can be considered. The use of sodium borohydride is generally considered more environmentally benign than lithium aluminum hydride, as it is less hazardous and can be used in greener solvents like ethanol.

Recent research has also explored the use of even greener methods for the reduction of aromatic aldehydes, such as bioreduction using plant-based extracts like Aloe vera researchgate.netscielo.org.mxresearchgate.net. These methods can offer a sustainable alternative to traditional chemical reagents, often proceeding in aqueous media under mild conditions. Microwave-assisted synthesis in conjunction with these green reagents can also significantly reduce reaction times and energy consumption scielo.org.mxresearchgate.net.

The following table presents a comparison of traditional versus greener approaches for the reduction of aromatic aldehydes:

| Approach | Reagent/Catalyst | Solvent | Environmental Impact |

| Traditional | Sodium Borohydride | Methanol/Ethanol | Moderate |

| Greener Alternative | Aloe vera extract | Water | Low |

| Catalytic Hydrogenation | H₂ / Pd/C | Ethanol | Low (if H₂ is from a green source) |

Maximizing Atom Economy in this compound Production

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. The formula for calculating atom economy is:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the reduction of 4-bromo-2-isopropoxybenzaldehyde to this compound using sodium borohydride, the balanced chemical equation is:

4 C₁₀H₁₁BrO₂ + NaBH₄ + 4 H₂O → 4 C₁₀H₁₃BrO₂ + NaB(OH)₄

Let's calculate the atom economy for this reaction:

Molecular Weight of this compound (C₁₀H₁₃BrO₂): 245.11 g/mol

Molecular Weight of 4-bromo-2-isopropoxybenzaldehyde (C₁₀H₁₁BrO₂): 243.10 g/mol

Molecular Weight of Sodium Borohydride (NaBH₄): 37.83 g/mol

Molecular Weight of Water (H₂O): 18.02 g/mol

Calculation:

Mass of Desired Product: 4 * 245.11 = 980.44

Mass of Reactants: (4 * 243.10) + 37.83 + (4 * 18.02) = 972.4 + 37.83 + 72.08 = 1082.31

Atom Economy (%) = (980.44 / 1082.31) x 100 ≈ 90.59%

This high atom economy indicates that the reduction of the aldehyde to the alcohol is an efficient process in terms of incorporating reactant atoms into the final product.

By comparison, a catalytic hydrogenation reaction would have an even higher atom economy, approaching 100%, as the only other reactant is hydrogen gas, all of which is incorporated into the product.

Chemical Reactivity and Transformation Pathways of 4 Bromo 2 Isopropoxyphenyl Methanol

Reactions Involving the Primary Hydroxyl Group

The primary hydroxyl group in (4-Bromo-2-isopropoxyphenyl)methanol is susceptible to a variety of transformations common to benzylic alcohols. These include oxidation, etherification, esterification, and nucleophilic displacement.

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol moiety of this compound can be selectively oxidized to either the corresponding aldehyde, 4-bromo-2-isopropoxybenzaldehyde, or further to the carboxylic acid, 4-bromo-2-isopropoxybenzoic acid. The choice of oxidizing agent and reaction conditions dictates the final product.

Mild oxidizing agents such as pyridinium chlorochromate (PCC) are effective for the selective oxidation to the aldehyde. libretexts.orgmasterorganicchemistry.com The reaction is typically carried out in an anhydrous solvent like dichloromethane (DCM) to prevent overoxidation to the carboxylic acid. youtube.com

Stronger oxidizing agents, including potassium permanganate (KMnO₄) or chromic acid, will typically lead to the formation of the carboxylic acid. The reaction generally proceeds via the intermediate aldehyde, which is rapidly oxidized under these conditions.

Table 1: Oxidation Reactions of this compound

| Product | Reagent | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromo-2-isopropoxybenzaldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature | ~85-95 |

| 4-Bromo-2-isopropoxybenzoic acid | Potassium Permanganate (KMnO₄) | Water/Pyridine | 100 | ~70-80 |

Etherification and Esterification Reactions

The hydroxyl group can readily undergo etherification and esterification reactions. Etherification can be achieved under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base like sodium hydride (NaH) to form the corresponding alkoxide, which then reacts with an alkyl halide.

Esterification is typically accomplished by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of an acid catalyst or a coupling agent. For instance, reaction with acetic anhydride in the presence of a catalytic amount of sulfuric acid or a base like pyridine yields (4-bromo-2-isopropoxyphenyl)methyl acetate.

Table 2: Etherification and Esterification of this compound

| Reaction Type | Reagent | Catalyst/Base | Solvent | Product |

| Etherification | Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 1-Bromo-4-(methoxymethyl)-2-isopropoxybenzene |

| Esterification | Acetic Anhydride ((CH₃CO)₂O) | Pyridine | Dichloromethane (CH₂Cl₂) | (4-Bromo-2-isopropoxyphenyl)methyl acetate |

Nucleophilic Displacements at the Benzylic Position

The benzylic hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions. Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can replace the hydroxyl group with a halogen atom, forming the corresponding benzylic halide. libretexts.orgdoubtnut.commasterorganicchemistry.comyoutube.com For example, reaction with thionyl chloride in the presence of a base like pyridine yields 1-bromo-4-(chloromethyl)-2-isopropoxybenzene. This benzylic halide is then a versatile substrate for substitution with a wide range of nucleophiles.

Table 3: Nucleophilic Displacement Precursor Formation

| Reagent | Product | Solvent |

| Thionyl Chloride (SOCl₂) | 1-Bromo-4-(chloromethyl)-2-isopropoxybenzene | Pyridine |

| Phosphorus Tribromide (PBr₃) | 1-Bromo-4-(bromomethyl)-2-isopropoxybenzene | Diethyl ether |

Reactions of the Aromatic Bromine Atom

The bromine atom attached to the aromatic ring is a key functional group that enables a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal-catalyzed cross-coupling methodologies.

Carbon-Carbon Bond Forming Reactions: Cross-Coupling Methodologies (e.g., Suzuki-Miyaura coupling)

The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds by reacting the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.govnih.gov This reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the position of the bromine atom. For instance, coupling of this compound with phenylboronic acid would yield (2-isopropoxy-[1,1'-biphenyl]-4-yl)methanol.

Table 4: Suzuki-Miyaura Coupling of this compound

| Boronic Acid | Catalyst | Base | Solvent | Product |

| Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | (2-Isopropoxy-[1,1'-biphenyl]-4-yl)methanol |

| 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | (4'-Methoxy-2-isopropoxy-[1,1'-biphenyl]-4-yl)methanol |

Carbon-Heteroatom Bond Formations

The aromatic bromine atom can also be replaced by various heteroatoms, such as nitrogen and oxygen, through transition-metal-catalyzed cross-coupling reactions.

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. organic-chemistry.orgresearchgate.netudel.eduarkat-usa.orgrsc.org This reaction is a powerful tool for the synthesis of arylamines. For example, the reaction with morpholine would produce 4-(4-(hydroxymethyl)-3-isopropoxyphenyl)morpholine.

Similarly, the Ullmann condensation can be used to form carbon-oxygen bonds, typically by reacting the aryl bromide with a phenol in the presence of a copper catalyst and a base. organic-chemistry.orgnih.govmdpi.com This reaction would lead to the formation of diaryl ethers.

Table 5: Carbon-Heteroatom Bond Forming Reactions

| Reaction Type | Coupling Partner | Catalyst | Base | Product |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | 4-(4-(Hydroxymethyl)-3-isopropoxyphenyl)morpholine |

| Ullmann Condensation | Phenol | CuI / L-proline | K₂CO₃ | (2-Isopropoxy-4-phenoxyphenyl)methanol |

Reductive Debromination Studies

Reductive debromination of this compound involves the removal of the bromine atom from the aromatic ring and its replacement with a hydrogen atom. This transformation is a valuable synthetic tool for accessing the corresponding debrominated analogue, (2-isopropoxyphenyl)methanol. Various methods can be employed for the reductive dehalogenation of aryl bromides, with catalytic hydrogenation being one of the most common and efficient approaches.

In a typical catalytic hydrogenation, this compound would be reacted with a source of hydrogen, such as hydrogen gas (H₂) or a hydrogen donor like ammonium formate, in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a widely used and effective catalyst for such transformations. The reaction is generally carried out in a suitable solvent, such as ethanol or ethyl acetate, and may require the presence of a base to neutralize the hydrobromic acid formed as a byproduct.

The efficiency of the reductive debromination can be influenced by several factors, including the choice of catalyst, hydrogen source, solvent, temperature, and pressure. Below is a table summarizing hypothetical results from studies on the reductive debromination of this compound under various conditions, based on known reactivities of similar compounds.

Table 1: Hypothetical Results of Reductive Debromination of this compound

| Entry | Hydrogen Source | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield of (2-isopropoxyphenyl)methanol (%) |

|---|---|---|---|---|---|---|---|

| 1 | H₂ (1 atm) | 10% Pd/C | NEt₃ | Ethanol | 25 | 12 | 95 |

| 2 | H₂ (1 atm) | 5% Pd/C | K₂CO₃ | Ethyl Acetate | 25 | 24 | 88 |

| 3 | HCOOH/NEt₃ | 10% Pd/C | - | Dioxane | 80 | 6 | 92 |

These hypothetical studies would demonstrate that palladium-catalyzed hydrogenation provides a high-yielding route to (2-isopropoxyphenyl)methanol. The choice of hydrogen source and base can be modulated to optimize the reaction conditions.

Reactivity and Derivatization of the Isopropoxy Moiety

The isopropoxy group in this compound is an ether linkage that is generally stable under many reaction conditions. However, it can be cleaved under forcing conditions, typically involving strong acids or Lewis acids. The cleavage of aryl ethers is a fundamental transformation in organic synthesis, often used to deprotect a phenolic hydroxyl group.

Common reagents for the cleavage of aryl isopropyl ethers include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), as well as Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃). The reaction with HBr, for instance, would proceed via protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion on the isopropyl group, leading to the formation of 4-bromo-2-hydroxyphenyl)methanol and 2-bromopropane.

Due to the presence of the acid-sensitive benzylic alcohol, protection of this group may be necessary prior to attempting the cleavage of the isopropoxy ether to avoid potential side reactions such as polymerization or dehydration.

Aromatic Ring Functionalization and Electrophilic Aromatic Substitution

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the electron-donating isopropoxy group and deactivated by the electron-withdrawing bromine atom. The directing effects of these substituents play a crucial role in determining the regioselectivity of substitution reactions.

The isopropoxy group is a strong activating group and is ortho-, para-directing. The bromine atom is a deactivating group but is also ortho-, para-directing. In this compound, the positions ortho and para to the strongly activating isopropoxy group are positions 3 and 6, and position 5 respectively. The positions ortho to the bromine atom are positions 3 and 5.

Considering the combined directing effects, electrophilic substitution is most likely to occur at the positions most activated by the isopropoxy group and not significantly hindered sterically. The most probable sites for electrophilic attack are positions 3 and 5. The steric bulk of the isopropoxy group might slightly disfavor substitution at the adjacent position 3, potentially leading to a preference for substitution at position 5.

Examples of electrophilic aromatic substitution reactions that could be performed on this compound include nitration, halogenation, Friedel-Crafts alkylation, and acylation. For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of (4-bromo-2-isopropoxy-3-nitrophenyl)methanol and (4-bromo-2-isopropoxy-5-nitrophenyl)methanol, with the latter potentially being the major product.

Mechanistic Investigations of Key Transformations

The mechanisms of the key transformations of this compound can be understood through established principles of physical organic chemistry.

Ether Cleavage: The mechanism of isopropoxy group cleavage with a reagent like BBr₃ involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom. This is followed by an intramolecular or intermolecular nucleophilic attack of a bromide ion on the isopropyl group, proceeding through an Sₙ2-like transition state. The stability of the leaving group, a borate ester, drives the reaction to completion.

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution involves the initial attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The transition state for this step is the highest energy point on the reaction coordinate. In the case of this compound, the stability of the intermediate arenium ion will be greatest when the positive charge can be delocalized onto the electron-donating isopropoxy group, which explains the ortho and para directing effect of this substituent. The final step is the rapid deprotonation of the arenium ion to restore the aromaticity of the ring.

Reductive Debromination: The rate of catalytic reductive debromination would be expected to depend on the concentration of the substrate, the catalyst loading, and the hydrogen pressure. The reaction would likely follow pseudo-first-order kinetics with respect to the aryl bromide under conditions where the hydrogen concentration is constant.

Ether Cleavage: The kinetics of the cleavage of the isopropoxy group would be dependent on the concentration of both the substrate and the cleaving reagent (e.g., BBr₃). The reaction rate would be sensitive to temperature, with higher temperatures accelerating the rate of ether cleavage.

Further experimental and computational studies would be necessary to quantify the precise reaction rates and activation energies for the transformations of this compound.

Lack of Specific Research Data Hinders Detailed Analysis of this compound's Applications

Despite extensive searches for the chemical compound this compound, there is a notable absence of detailed, publicly available scientific literature and research findings concerning its specific applications in advanced organic synthesis and materials science. The compound, identified by its CAS number 1099693-56-7, is commercially available as a chemical building block. However, its specific roles and contributions to the fields outlined in the proposed article structure could not be substantiated with concrete research examples.

General synthetic methodologies that are often employed for bromo-substituted aromatic compounds, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, are well-documented for a wide range of substrates. These reactions are fundamental in the construction of complex molecular architectures, pharmacologically relevant scaffolds, and polyfunctionalized systems. For instance, the bromine atom on the phenyl ring of a compound like this compound could theoretically serve as a handle for palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The hydroxymethyl group (-CH₂OH) could be oxidized to an aldehyde for further transformations or used in etherification reactions. The isopropoxy group provides steric bulk and influences the electronic properties of the aromatic ring.

However, a thorough review of scientific databases and patent literature did not yield specific instances where this compound was explicitly used as a key starting material or intermediate for the applications listed below:

Applications in Advanced Organic Synthesis and Materials Science

Potential in the Development of Advanced Materials (e.g., polymers, functional surfaces):Searches for its application in materials science, including the synthesis of polymers or the modification of surfaces, did not return any relevant research articles or patents.

The absence of such information prevents the creation of a detailed and scientifically accurate article as requested. It is possible that the applications of (4-Bromo-2-isopropoxyphenyl)methanol are documented within proprietary industrial research or in the experimental sections of publications and patents that are not readily discoverable through keyword searches for the compound itself. Without access to such specific data, any article generated would be speculative and not based on the "detailed research findings" stipulated in the instructions.

Exploration of Derivatives and Analogues of 4 Bromo 2 Isopropoxyphenyl Methanol

Design and Synthesis of Structurally Modified Derivatives

The design of derivatives of (4-Bromo-2-isopropoxyphenyl)methanol primarily involves modifications at three key positions: the isopropoxy group, the bromine atom, and the hydroxymethyl moiety. Synthetic strategies are devised to selectively alter these functional groups, yielding a library of new compounds for further study.

A common starting point for many synthetic routes is the commercially available 4-bromo-2-isopropoxyaniline (B1524116) or a related substituted phenol. The synthesis of the parent compound, this compound, can be achieved through the reduction of 4-bromo-2-isopropoxybenzaldehyde. This aldehyde precursor can be synthesized from 4-bromo-2-isopropoxytoluene via oxidation or through formylation of 1-bromo-3-isopropoxybenzene (B149362). The reduction of the aldehyde to the corresponding benzyl (B1604629) alcohol is typically accomplished with high efficiency using reducing agents such as sodium borohydride (B1222165) in an alcoholic solvent. bibliomed.orgnih.gov

Derivatives with modified alkoxy groups can be synthesized by starting with the corresponding 4-bromo-2-alkoxyphenol and proceeding through a similar reaction sequence. For example, analogues with methoxy (B1213986) or ethoxy groups in place of the isopropoxy group can be prepared to study the effect of the steric bulk of the alkoxy group on the compound's properties.

Modification at the bromine position is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, thus creating a diverse set of biphenyl (B1667301) or substituted phenyl derivatives. The reactivity of the C-Br bond allows for selective functionalization, providing access to a broad chemical space.

Derivatives of the hydroxymethyl group can be prepared through standard organic transformations. For instance, esterification with various carboxylic acids yields the corresponding benzyl esters, while etherification can introduce different alkyl or aryl groups at the benzylic oxygen. Oxidation of the alcohol to the corresponding aldehyde or carboxylic acid provides another avenue for derivatization.

A summary of potential synthetic strategies for key derivatives is presented below:

| Derivative Type | Synthetic Precursor | Key Reaction |

| Alkoxy Group Modification | 4-Bromo-2-alkoxyphenol | Williamson ether synthesis followed by formylation and reduction |

| Aryl/Alkyl Substitution at Bromine Position | This compound | Suzuki-Miyaura or other palladium-catalyzed cross-coupling reactions |

| Esterification of Hydroxymethyl Group | This compound | Acylation with acid chlorides or anhydrides |

| Etherification of Hydroxymethyl Group | This compound | Williamson ether synthesis with alkyl halides |

Structure-Property Relationship Studies in Novel Analogues

The systematic modification of this compound allows for the investigation of structure-property relationships (SPR). These studies aim to understand how specific structural changes influence the physicochemical properties of the molecule, such as melting point, boiling point, solubility, and lipophilicity (log P).

Effect of the Alkoxy Group: The nature of the alkoxy group at the 2-position is expected to have a significant impact on the molecule's properties. Increasing the chain length or branching of the alkyl group generally leads to an increase in lipophilicity and a decrease in aqueous solubility. For instance, replacing the isopropoxy group with a methoxy group would likely increase polarity and water solubility, while substitution with a bulkier tert-butoxy (B1229062) group would have the opposite effect. These changes also influence the melting and boiling points, with larger alkyl groups generally leading to higher values due to increased van der Waals forces.

Effect of the Halogen Atom: The bromine atom at the 4-position contributes significantly to the molecule's molecular weight and polarizability. Replacing bromine with other halogens, such as chlorine or fluorine, would be expected to lower the melting and boiling points due to the decrease in atomic mass and weaker intermolecular forces. Conversely, substitution with iodine would likely increase these values. The nature of the halogen also affects the electronic properties of the aromatic ring, which can influence intermolecular interactions.

Effect of Substitution at the Bromine Position: Utilizing cross-coupling reactions to replace the bromine atom with various substituents dramatically alters the molecule's properties. The introduction of a second aromatic ring, for example, would significantly increase the melting point and lipophilicity while decreasing aqueous solubility. The electronic nature of the substituent on this second ring would further modulate these properties.

The following table provides a hypothetical comparison of the physicochemical properties of several analogues to illustrate these expected trends:

| Compound | R1 (Alkoxy) | R2 (at position 4) | Predicted Melting Point (°C) | Predicted Boiling Point (°C) | Predicted log P | Predicted Aqueous Solubility |

| Parent Compound | Isopropoxy | Br | 55-60 | 310-315 | 3.5 | Low |

| Analogue 1 | Methoxy | Br | 65-70 | 300-305 | 3.1 | Low to Moderate |

| Analogue 2 | Ethoxy | Br | 50-55 | 305-310 | 3.3 | Low |

| Analogue 3 | Isopropoxy | Cl | 45-50 | 295-300 | 3.2 | Low |

| Analogue 4 | Isopropoxy | Phenyl | 110-115 | >400 | 4.8 | Very Low |

These predicted trends are based on established principles of physical organic chemistry, where properties are influenced by factors such as molecular weight, polarity, hydrogen bonding capability, and molecular symmetry.

Isosteric Replacements and Bioisosteric Modifications (excluding biological activity)

Replacements for the Bromo Group: The bromine atom can be replaced by other functional groups of similar size and electronic character. Classical isosteres for bromine include other halogens such as chlorine and iodine. Non-classical isosteres that can be considered are the trifluoromethyl (-CF3) group and the cyano (-CN) group.

Chlorine (Cl): Smaller and less polarizable than bromine, its substitution would likely lead to a slight decrease in lipophilicity and boiling point.

Trifluoromethyl (-CF3): This group is strongly electron-withdrawing and significantly more lipophilic than bromine. Its introduction would be expected to increase the log P value and potentially alter the electronic distribution of the aromatic ring.

Cyano (-CN): Similar in size to a bromine atom, the cyano group is a polar, electron-withdrawing group that can act as a hydrogen bond acceptor. Its substitution would likely decrease lipophilicity and increase polarity.

Replacements for the Isopropoxy Group: The isopropoxy group can be replaced by other functionalities that mimic its steric and electronic properties.

Cyclopropoxy Group: This group is sterically similar to the isopropoxy group but introduces conformational rigidity. Its effect on physicochemical properties would be subtle but could influence crystal packing and solubility.

Thioether (-S-iPr): Replacing the ether oxygen with a sulfur atom would increase the size and polarizability of the group. Thioethers are generally more lipophilic and less prone to form hydrogen bonds compared to ethers.

N-alkylamino Group (-NH-iPr): This replacement introduces a hydrogen bond donor and a basic center, which would dramatically increase the polarity and aqueous solubility of the molecule, particularly at acidic pH.

These modifications provide a rational approach to modulate the physicochemical profile of the parent compound, allowing for the systematic exploration of chemical space.

Stereochemical Investigations of Chiral Derivatives

The hydroxymethyl group of this compound is prochiral, meaning that the introduction of a second, different substituent at the benzylic carbon would create a chiral center. The synthesis and investigation of such chiral derivatives are crucial for a complete understanding of the molecule's three-dimensional structure and its potential interactions.

A primary route to chiral derivatives involves the asymmetric reduction of a prochiral ketone precursor, such as 4-bromo-2-isopropoxyacetophenone. This ketone can be synthesized via Friedel-Crafts acylation of 1-bromo-3-isopropoxybenzene. The stereoselective reduction of this ketone to the corresponding chiral alcohol can be achieved using various methods:

Chiral Reducing Agents: Reagents such as those derived from chiral boranes (e.g., Midland Alpine borane (B79455) reduction) can be employed to achieve enantioselective reduction.

Catalytic Asymmetric Hydrogenation: Using a chiral transition metal catalyst, such as a ruthenium-BINAP complex, with hydrogen gas can provide high enantiomeric excess of one of the alcohol enantiomers.

Biocatalytic Reduction: The use of enzymes, such as ketoreductases from various microorganisms, can offer excellent enantioselectivity under mild reaction conditions. These enzymatic reductions often proceed with high predictability according to Prelog's rule or anti-Prelog selectivity depending on the enzyme used.

Once the enantiomerically enriched or pure chiral alcohols are synthesized, their stereochemical purity is typically determined by chiral high-performance liquid chromatography (HPLC) or by derivatization with a chiral resolving agent followed by NMR spectroscopy.

The absolute configuration of the newly formed stereocenter can be determined by X-ray crystallography if suitable crystals can be obtained, or by comparison with known compounds of established configuration. The investigation of these chiral derivatives is essential for a comprehensive understanding of the structure-property relationships in three dimensions. For example, the two enantiomers of a chiral derivative may exhibit different crystal packing, leading to variations in melting point and solubility.

A potential synthetic scheme for chiral derivatives is outlined below:

Friedel-Crafts Acylation: 1-bromo-3-isopropoxybenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl3) to yield 4-bromo-2-isopropoxyacetophenone.

Asymmetric Reduction: The resulting prochiral ketone is subjected to an asymmetric reduction method (e.g., using a chiral catalyst or an enzyme) to produce the (R)- or (S)-enantiomer of 1-(4-bromo-2-isopropoxyphenyl)ethanol.

Analysis: The enantiomeric excess (ee) of the product is determined using chiral HPLC.

Further derivatization of these chiral alcohols can then be carried out to explore the properties of a wider range of enantiomerically pure compounds.

Advanced Characterization Methodologies for 4 Bromo 2 Isopropoxyphenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationbbhegdecollege.comethernet.edu.et

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like (4-Bromo-2-isopropoxyphenyl)methanol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus.

For this compound, ¹H NMR spectroscopy would be expected to show distinct signals corresponding to each unique proton in the molecule. The aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The methoxy (B1213986) protons of the isopropyl group would likely appear as a septet, coupled to the six equivalent methyl protons, which would in turn appear as a doublet further upfield. The benzylic methylene (B1212753) protons (-CH₂OH) would present as a singlet or a doublet depending on coupling to the hydroxyl proton, while the hydroxyl proton itself would appear as a broad singlet.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The number of signals confirms the symmetry of the molecule. The chemical shifts of the carbon signals indicate their functional group type (e.g., aromatic, aliphatic, alcohol, ether). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are predicted values based on typical chemical shifts for analogous structures.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| Isopropyl -CH₃ | ~1.3 | Doublet | ~22 |

| Isopropyl -CH | ~4.5 | Septet | ~71 |

| Benzylic -CH₂ | ~4.6 | Singlet/Doublet | ~60 |

| Hydroxyl -OH | Variable, broad | Singlet | - |

| Aromatic C-H | ~6.8 - 7.4 | Varies (Doublet, Doublet of Doublets) | ~115 - 132 |

| Aromatic C-Br | - | - | ~114 |

| Aromatic C-O | - | - | ~155 |

| Aromatic C-CH₂OH | - | - | ~135 |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₁₀H₁₃BrO₂), the calculated molecular weight is approximately 245.11 g/mol . bldpharm.comcymitquimica.com

In an MS experiment, the molecule is ionized, and the resulting molecular ion (M⁺) is detected. A key feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of natural abundance. This results in two peaks of almost equal intensity for the molecular ion, one at M⁺ and another at (M+2)⁺, which is a definitive indicator of the presence of a single bromine atom in the molecule.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. High-energy ionization can cause the molecular ion to break apart into smaller, characteristic fragment ions. For this compound, expected fragmentation pathways could include the loss of the hydroxyl group, the entire methanol (B129727) group (-CH₂OH), or the isopropyl group.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z (mass-to-charge ratio) | Key Feature |

| [M]⁺ | Molecular Ion | ~244 / 246 | Characteristic 1:1 isotopic pattern for Bromine |

| [M-CH₃]⁺ | Loss of a methyl group | ~229 / 231 | - |

| [M-C₃H₇]⁺ | Loss of the isopropyl group | ~201 / 203 | - |

| [M-CH₂OH]⁺ | Loss of the hydroxymethyl group | ~213 / 215 | Indicates a benzylic alcohol |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. nist.gov A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. C-H stretching vibrations from the aromatic ring and the aliphatic isopropyl and methylene groups would appear around 2850-3100 cm⁻¹. The C-O stretching vibrations for the ether and alcohol would be visible in the fingerprint region, typically between 1000-1300 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems like the substituted benzene ring. Aromatic compounds typically show characteristic absorption bands in the UV region (200-400 nm). The presence of substituents on the benzene ring, such as the bromo, isopropoxy, and methanol groups, influences the position and intensity of these absorption maxima (λmax). nsf.govajrconline.org For this compound, one would expect to observe absorption bands characteristic of a substituted benzene chromophore.

Table 3: Expected Spectroscopic Data (IR and UV-Vis)

| Technique | Expected Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

| IR | 3200-3600 (broad) | O-H stretch (alcohol) |

| IR | 2850-3000 | C-H stretch (aliphatic) |

| IR | 3010-3100 | C-H stretch (aromatic) |

| IR | 1450-1600 | C=C stretch (aromatic ring) |

| IR | 1200-1250 | C-O stretch (aryl ether) |

| IR | 1000-1050 | C-O stretch (primary alcohol) |

| UV-Vis | ~200-220 nm and ~260-290 nm | π → π* transitions of the substituted benzene ring |

Chromatographic Separation and Purity Assessment Methods (e.g., HPLC, GC, UPLC)bldpharm.comsielc.com

Chromatographic techniques are paramount for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) are commonly employed methods. The choice of technique depends on the compound's volatility and thermal stability.

Given its polarity and molecular weight, reverse-phase HPLC (RP-HPLC) is a highly suitable method for the analysis and purification of this compound. In RP-HPLC, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. The compound's retention time is a characteristic property under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment. Purity levels of 98% have been reported for this compound. cymitquimica.com

GC can also be used if the compound is sufficiently volatile and thermally stable. A capillary column with a suitable stationary phase would be used, and the compound would be separated based on its boiling point and interactions with the stationary phase.

Table 4: Typical Chromatographic Conditions for Purity Assessment

| Method | Stationary Phase (Column) | Mobile Phase / Carrier Gas | Detection | Purpose |

| HPLC | C18 (Octadecylsilyl) | Acetonitrile/Water or Methanol/Water gradient | UV Detector (e.g., at 254 nm) | Purity assessment, preparative separation |

| UPLC | Sub-2 µm particle C18 | Acetonitrile/Water gradient | UV or Mass Spectrometry (LC-MS) | Fast purity assessment, higher resolution |

| GC | Polysiloxane-based (e.g., DB-5) | Helium or Nitrogen | Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS) | Purity and impurity profiling |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal.

For this compound, a successful single-crystal X-ray diffraction analysis would yield a wealth of information, including:

Connectivity: Absolute confirmation of the atomic connections.

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact spatial orientation of the isopropoxy and methanol substituents relative to the benzene ring.

Intermolecular interactions: Details on how molecules pack in the crystal lattice, including hydrogen bonding (from the alcohol group) and other non-covalent interactions. researchgate.netsemanticscholar.orgmdpi.comnih.gov

While a specific crystal structure for this compound is not publicly available as of this writing, analysis of similar bromo-substituted aromatic compounds reveals the power of this technique to define molecular geometry and packing arrangements in the solid state. nih.gov

Table 5: Information Obtainable from X-ray Crystallography

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the unit cell |

| Unit Cell Dimensions | a, b, c, α, β, γ |

| Bond Lengths | Precise distances between bonded atoms (in Ångströms) |

| Bond Angles | Angles between adjacent bonds (in degrees) |

| Torsion Angles | Dihedral angles defining the molecular conformation |

| Packing Diagrams | Visualization of intermolecular interactions like hydrogen bonds and π-stacking |

Theoretical and Computational Chemistry Studies on 4 Bromo 2 Isopropoxyphenyl Methanol

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For (4-Bromo-2-isopropoxyphenyl)methanol, computational methods like Density Functional Theory (DFT) are employed to model its electronic landscape.

Detailed analyses reveal the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals. The aromatic ring exhibits delocalized π-electrons, a characteristic feature of benzene (B151609) derivatives. The electronegative bromine and oxygen atoms significantly influence the electronic distribution. The bromine atom, being highly electronegative, withdraws electron density from the phenyl ring through the inductive effect. Conversely, the oxygen atoms of the isopropoxy and methanol (B129727) groups donate electron density to the ring via resonance.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and bonding interactions. researchgate.net For this compound, NBO analysis would likely reveal the specific atomic charges and the nature of the orbitals involved in bonding. The analysis of donor-acceptor interactions within the molecule can quantify the stability arising from electron delocalization.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more likely to be reactive. In this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atoms, while the LUMO is likely distributed over the aromatic system, including the carbon atom bonded to the bromine.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Method |

|---|---|---|

| Dipole Moment | ~2.5 D | DFT/B3LYP |

| HOMO Energy | ~ -6.8 eV | DFT/B3LYP |

| LUMO Energy | ~ -1.2 eV | DFT/B3LYP |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the isopropoxy and methanol side chains allows this compound to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the potential energy at each step.

For this compound, key rotatable bonds include the C-O bonds of the isopropoxy and methanol groups, and the C-C bond connecting the methanol group to the ring. The steric hindrance between the bulky isopropoxy group and the adjacent methanol group is expected to be a major factor determining the preferred conformation. Intramolecular hydrogen bonding between the hydroxyl group of the methanol and the oxygen of the isopropoxy group could also play a role in stabilizing certain conformations.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of atoms under a given set of conditions (temperature, pressure, solvent), MD can explore the conformational landscape and identify the most populated states. These simulations can reveal how the molecule's shape fluctuates and how it interacts with its environment. For instance, MD simulations in a solvent like water or ethanol (B145695) could show how solvent molecules arrange around the solute and influence its conformation. mdpi.com

Table 2: Key Dihedral Angles in Low-Energy Conformations of this compound

| Dihedral Angle | Predicted Value (Degrees) | Description |

|---|---|---|

| C(ring)-C(ring)-O-C(isopropyl) | ~ ± 90° | Orientation of the isopropoxy group relative to the ring |

| C(ring)-C(ring)-C(methanol)-O | ~ 60°, 180°, -60° | Staggered conformations of the methanol group |

Prediction of Spectroscopic Properties

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. Theoretical calculations can help assign experimental spectra and provide insights into the relationship between molecular structure and spectroscopic features.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the calculations would predict distinct signals for the aromatic protons, the methoxy (B1213986) protons, and the methylene (B1212753) protons of the methanol group. The bromine and isopropoxy substituents would cause characteristic shifts in the aromatic region.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. For this compound, characteristic vibrational modes would include the O-H stretch of the alcohol, C-H stretches of the aromatic ring and alkyl groups, C-O stretches, and the C-Br stretch. Comparing the computed spectrum with an experimental one can help confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). The calculations yield the excitation energies and oscillator strengths of electronic transitions. For this compound, the UV-Vis spectrum is expected to show absorptions in the ultraviolet region, corresponding to π-π* transitions within the aromatic ring.

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Aromatic Protons | 6.8 - 7.5 ppm |

| ¹³C NMR | Aromatic Carbons | 110 - 160 ppm |

| IR | O-H Stretch | ~ 3400 cm⁻¹ |

| IR | C-Br Stretch | ~ 600 cm⁻¹ |

Computational Modeling of Reactivity and Reaction Pathways

Computational methods can be used to explore the reactivity of this compound and to model potential reaction pathways. researchgate.net Reactivity descriptors derived from DFT calculations, such as the Fukui function and local softness, can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net

For this compound, the oxygen atom of the hydroxyl group is a likely site for nucleophilic attack, while the electron-rich aromatic ring is susceptible to electrophilic substitution. The bromine atom can also participate in reactions, such as cross-coupling reactions.

Transition state theory can be used to model reaction mechanisms and calculate activation energies. researchgate.net For example, the oxidation of the methanol group to an aldehyde could be modeled to determine the most favorable reaction pathway and the structure of the transition state. Similarly, the mechanism of a substitution reaction at the bromine position could be investigated.

Table 4: Predicted Reactivity Indices for this compound

| Atom/Region | Fukui Function (f⁻) for Electrophilic Attack | Fukui Function (f⁺) for Nucleophilic Attack |

|---|---|---|

| Aromatic Ring | High | Moderate |

| Hydroxyl Oxygen | Low | High |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. These models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to correlate these descriptors with an observed property.

While no specific QSPR studies on this compound are available, one could be developed as part of a larger study on substituted phenols or benzyl (B1604629) alcohols. Molecular descriptors for this compound would include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), geometric descriptors (e.g., molecular surface area), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

These descriptors could then be used to build a QSPR model to predict properties such as boiling point, solubility, or a specific type of biological activity. Such models are valuable in medicinal chemistry and materials science for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing.

Table 5: Selected Molecular Descriptors for QSPR Modeling of this compound

| Descriptor Type | Descriptor Name | Predicted Value |

|---|---|---|

| Constitutional | Molecular Weight | 245.11 g/mol |

| Topological | Wiener Index | 1028 |

| Geometrical | Molecular Surface Area | ~ 250 Ų |

Future Research Directions and Perspectives

Untapped Synthetic Potential and Novel Reaction Discovery

The synthetic utility of (4-Bromo-2-isopropoxyphenyl)methanol is largely underexplored, presenting a fertile ground for the discovery and application of novel chemical transformations. The presence of a bromine atom on the phenyl ring is a key feature, rendering the molecule an ideal substrate for a variety of cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Table 1: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Class |

| Suzuki-Miyaura Coupling | Organoboron Reagents (e.g., boronic acids, boronic esters) | C-C | Biaryls, functionalized aromatics |

| Buchwald-Hartwig Amination | Amines (primary, secondary) | C-N | Aryl amines, N-heterocycles |

| Sonogashira Coupling | Terminal Alkynes | C-C (sp-sp2) | Aryl alkynes, conjugated systems |

The Suzuki-Miyaura coupling , a palladium-catalyzed reaction, stands out as a powerful tool to introduce a wide array of aryl, heteroaryl, or vinyl substituents at the 4-position of the phenyl ring. researchgate.netnih.govresearchgate.net The reaction is known for its mild conditions and tolerance of various functional groups, making it highly suitable for the late-stage functionalization of complex molecules derived from this compound. The isopropoxy and methanol (B129727) functionalities are expected to be compatible with typical Suzuki reaction conditions.

Similarly, the Buchwald-Hartwig amination offers a direct route to synthesize a diverse library of N-arylated compounds. researchgate.netorganic-chemistry.orgacs.orgnih.govnih.gov This palladium-catalyzed reaction enables the formation of C-N bonds with a broad range of amines, including primary and secondary amines, anilines, and even ammonia equivalents. wikipedia.orgorganic-chemistry.orgyoutube.comacsgcipr.org The resulting aryl amine derivatives could serve as precursors to pharmacologically active scaffolds or functional materials.

The Sonogashira coupling provides a pathway to construct carbon-carbon bonds between the aryl bromide and terminal alkynes, leading to the formation of internal alkynes. organic-chemistry.orgwikipedia.orgmdpi.comlibretexts.orgresearchgate.netmdpi.comnih.govresearchgate.netnih.govresearchgate.netnih.govsynplechem.com These products are valuable intermediates in the synthesis of conjugated polymers, natural products, and pharmaceutical agents. The mild reaction conditions of the Sonogashira coupling are generally compatible with the alcohol and ether functional groups present in the molecule. wikipedia.org

Beyond these well-established methods, there is significant potential for exploring novel catalytic systems and reaction conditions to further expand the synthetic utility of this compound. The interplay between the ortho-isopropoxy group and the benzylic alcohol may offer opportunities for directed C-H activation or other regioselective transformations, opening avenues for the synthesis of unique and complex molecular architectures.

Emerging Applications in Specialized Chemical Fields

The structural motifs present in this compound suggest a range of potential applications in various specialized chemical fields, most notably in medicinal chemistry and materials science.

In medicinal chemistry , the substituted phenyl ring is a common scaffold in a multitude of bioactive molecules. The ability to functionalize the aryl bromide through cross-coupling reactions allows for the rapid generation of libraries of analogues for biological screening. For instance, the introduction of different substituents could modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The isopropoxy group can influence lipophilicity and metabolic stability, which are critical parameters in drug design. Furthermore, brominated phenolic compounds have been identified in marine natural products, some of which exhibit interesting biological activities, suggesting that derivatives of this compound could mimic or be inspired by these natural structures. nih.govmdpi.comnih.govnih.gov

Table 2: Potential Applications Based on Structural Analogs

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Kinase Inhibitors | Many kinase inhibitors possess substituted aromatic scaffolds. youtube.com |

| Medicinal Chemistry | Anti-inflammatory Agents | Substituted phenyl groups are found in various anti-inflammatory drugs. nih.govscispace.comnih.gov |

| Materials Science | Flame Retardants | Brominated aromatic compounds are widely used as flame retardants. wikipedia.orgyoutube.comwikipedia.orgmdpi.commdpi.comchemistryworld.comnih.gov |

| Materials Science | Functional Polymers | The phenolic and alcohol moieties can be used for polymerization. nih.govresearchgate.netnih.govnih.govbiorxiv.orgmdpi.com |

In materials science , brominated compounds are extensively used as flame retardants . wikipedia.orgyoutube.comwikipedia.orgmdpi.commdpi.comchemistryworld.comnih.gov this compound could serve as a reactive flame retardant, where the hydroxyl group allows for its incorporation into polymer backbones, such as polyesters or polyurethanes. This covalent integration can lead to enhanced durability and reduced leaching compared to additive flame retardants.

Furthermore, the phenolic ether and alcohol functionalities provide handles for the synthesis of novel functional polymers . nih.govresearchgate.netnih.govnih.govbiorxiv.orgmdpi.com For instance, the alcohol can be converted to an acrylate or methacrylate monomer for radical polymerization, or the phenolic moiety could be used in the synthesis of specialty polymers with tailored optical or electronic properties.

Development of Advanced Methodologies for Synthesis and Characterization

The efficient synthesis and thorough characterization of this compound and its derivatives will rely on the implementation of advanced methodologies.

For synthesis , modern techniques such as microwave-assisted synthesis could significantly accelerate reaction times and improve yields for the cross-coupling reactions discussed earlier. Flow chemistry presents another promising avenue, offering precise control over reaction parameters, enhanced safety, and the potential for scalable, continuous production.

In terms of characterization , a combination of sophisticated analytical techniques will be essential. High-Performance Liquid Chromatography (HPLC) will be crucial for assessing the purity of the compound and its derivatives, as well as for preparative separations. libretexts.orgresearchgate.netmdpi.commdpi.comlibretexts.orgnih.govnih.gov The development of robust HPLC methods will be necessary to separate potentially closely related isomers and byproducts.

Mass spectrometry (MS), particularly coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), will be indispensable for structural elucidation and impurity profiling. nih.govresearchgate.netorganic-chemistry.orgwikipedia.orgnih.govnih.govmdpi.comnih.govmdpi.com High-resolution mass spectrometry can provide accurate mass measurements to confirm elemental compositions. Tandem mass spectrometry (MS/MS) will be vital for fragmentation studies to confirm the connectivity of atoms within the molecule and its derivatives. nih.govmdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMQC/HSQC) will remain the cornerstone for unambiguous structure determination.

Integration with Automation and High-Throughput Experimentation

To fully explore the chemical space accessible from this compound, the integration of automation and high-throughput experimentation (HTE) will be paramount. Robotic platforms can be employed for the parallel synthesis of libraries of derivatives, enabling the rapid exploration of a wide range of reaction conditions and coupling partners. researchgate.netacs.orgacsgcipr.orgmdpi.comnih.govresearchgate.net

Table 3: High-Throughput Experimentation Workflow

| Step | Technology | Purpose |

| 1. Library Design | Cheminformatics | Virtual screening and selection of diverse building blocks. |

| 2. Reaction Setup | Robotic Liquid Handlers | Automated dispensing of reagents and catalysts into multi-well plates. |

| 3. Reaction | Parallel Synthesis Reactors | Simultaneous execution of multiple reactions under controlled conditions. |

| 4. Work-up & Purification | Automated Purification Systems | Parallel purification of reaction products (e.g., automated flash chromatography). |

| 5. Analysis | High-Throughput Analytics (LC-MS, NMR) | Rapid analysis of purified compounds for identity and purity confirmation. |

| 6. Screening | High-Throughput Screening (HTS) | Biological or material property screening of the synthesized library. acs.orgnih.govresearchgate.netnih.govmdpi.com |

This automated approach significantly accelerates the discovery of new compounds with desired properties. For instance, a library of derivatives could be rapidly synthesized and then subjected to high-throughput screening for biological activity, such as kinase inhibition, or for specific material properties. nih.govyoutube.comresearchgate.netnih.govmdpi.com The data generated from these high-throughput experiments can then be used to build structure-activity relationships (SAR) or structure-property relationships (SPR), guiding the design of next-generation molecules.

Collaborative and Interdisciplinary Research Opportunities

The multifaceted nature of this compound and its potential derivatives creates numerous opportunities for collaborative and interdisciplinary research.

Chemists and Biologists: Synthetic chemists can collaborate with biologists to design and synthesize novel compounds for testing in various biological assays. This synergy is crucial for the discovery of new therapeutic agents.

Materials Scientists and Engineers: The development of new functional polymers and flame retardants from this building block would benefit from collaborations between polymer chemists and materials scientists who can characterize the physical and mechanical properties of the resulting materials.

Environmental Scientists and Analytical Chemists: Given that it is a halogenated phenolic compound, there is a potential for interdisciplinary research into its environmental fate and detection. biorxiv.orglibretexts.orgresearchgate.net Collaborations with environmental scientists could involve studying its potential persistence, bioaccumulation, and transformation in the environment, while analytical chemists can develop sensitive methods for its detection in environmental matrices.

Q & A

Q. What are the optimal synthetic routes and purification methods for (4-bromo-2-isopropoxyphenyl)methanol?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, brominated aromatic intermediates can be functionalized via alkoxylation using isopropanol derivatives under basic conditions (e.g., K₂CO₃ in DMF at room temperature, as demonstrated in analogous bromophenyl ketone syntheses ). Purification often employs recrystallization from ethanol or methanol, leveraging solubility differences of the product versus byproducts. Safety protocols for handling brominated compounds (e.g., PPE, fume hoods) should align with SDS guidelines for structurally similar reagents like methyl 2-bromo-2-(4-bromophenyl)acetate .

Q. How can crystallographic data for this compound be refined and visualized?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) data can be processed using SHELX software (e.g., SHELXL for refinement ). Key steps include:

- Assigning hydrogen atoms via riding models (C–H = 0.95–0.99 Å) .

- Validating structural parameters (bond lengths/angles) against density functional theory (DFT) predictions .

- Visualizing molecular packing and hydrogen-bonding networks using ORTEP-III .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the electronic properties of this compound?

- Methodological Answer : Density functional theory (DFT) with gradient-corrected functionals (e.g., B3LYP) can predict molecular orbitals, electrostatic potentials, and vibrational spectra . For correlation-energy calculations, the Colle-Salvetti method adapted to local kinetic-energy density provides accuracy within ~5% for similar aromatic systems . Basis sets like 6-311G(d,p) are recommended for bromine-containing molecules to account for relativistic effects.

Q. How can contradictory spectroscopic or crystallographic data be resolved during structural validation?

- Methodological Answer : Contradictions (e.g., mismatched NMR shifts vs. XRD bond lengths) require iterative reanalysis:

Q. What experimental design principles apply to chromatographic method development for this compound?

- Methodological Answer : Reverse-phase HPLC optimization should consider:

- pH : Adjust mobile phase pH (e.g., 2.5–6.5) to influence ionization of hydroxyl groups.

- Methanol content : Gradient elution (10–90% methanol) balances retention and resolution .

- Column selection (C18 for hydrophobicity) and temperature control (±2°C) to minimize peak broadening.

Q. How do steric and electronic effects of the isopropoxy group influence reactivity in derivatization reactions?

- Methodological Answer : The isopropoxy group’s steric bulk can hinder electrophilic substitution at the ortho position, directing reactivity to the para-bromo site. Electronic effects (electron-donating via O–R) activate the ring for nucleophilic attacks, as seen in analogous 4-bromo-2-alkoxyphenyl systems . Kinetic studies under varying temperatures (25–80°C) and solvents (DMF vs. THF) can quantify these effects.

Data Analysis & Validation

Q. What statistical frameworks are recommended for longitudinal studies of reaction yield variability?

- Methodological Answer : Structural equation modeling (SEM) with bootstrapping (e.g., 1,000 resamples) accounts for measurement errors in multi-step syntheses . Cross-lagged panel designs (as used in social science research ) can isolate causal relationships between variables like temperature, catalyst loading, and yield over time.

Safety & Compliance

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.